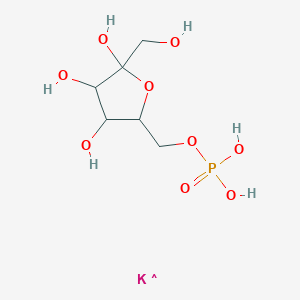
3-Hydroxyquinoline-2-carboxylic acid calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyquinoline-2-carboxylic acid calcium salt (HQC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HQC is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in pharmaceuticals, agrochemicals, and materials science. The calcium salt form of HQC has been of particular interest due to its high solubility in water, making it easier to handle and use in experiments.
Mécanisme D'action
The mechanism of action of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt is not fully understood, but it is believed to involve the chelation of metal ions, which disrupts essential cellular processes in microorganisms. 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been shown to bind to a variety of metal ions, including calcium, magnesium, and iron, which are essential for bacterial growth and survival. By chelating these metal ions, 3-Hydroxyquinoline-2-carboxylic acid calcium salt can inhibit bacterial growth and induce cell death.
Effets Biochimiques Et Physiologiques
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt has been shown to have a variety of biochemical and physiological effects, including antimicrobial activity, metal ion chelation, and fluorescent properties. 3-Hydroxyquinoline-2-carboxylic acid calcium salt has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt is its high solubility in water, which makes it easier to handle and use in experiments. 3-Hydroxyquinoline-2-carboxylic acid calcium salt is also relatively inexpensive and readily available. However, 3-Hydroxyquinoline-2-carboxylic acid calcium salt can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt, including the development of new antibiotics, the synthesis of metal-organic frameworks and other functional materials, and the investigation of its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 3-Hydroxyquinoline-2-carboxylic acid calcium salt and to optimize its use in various scientific fields.
Méthodes De Synthèse
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt can be synthesized using various methods, including the reaction of 3-hydroxyquinoline-2-carboxylic acid with calcium hydroxide or calcium carbonate in water. The reaction is typically carried out under reflux conditions and can be optimized by adjusting the pH and temperature. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt has been extensively studied for its potential applications in various scientific fields, including microbiology, biochemistry, and materials science. In microbiology, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In biochemistry, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the purification of proteins. In materials science, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Propriétés
Numéro CAS |
110429-27-1 |
|---|---|
Nom du produit |
3-Hydroxyquinoline-2-carboxylic acid calcium salt |
Formule moléculaire |
C10H6CaNO3+ |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
calcium;2-carboxyquinolin-3-olate |
InChI |
InChI=1S/C10H7NO3.Ca/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14;/h1-5,12H,(H,13,14);/q;+2/p-1 |
Clé InChI |
WSKKGFPTQTVGNA-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)[O-])O.[Ca+2] |
SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)[O-].[Ca+2] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)





![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)


![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)


